3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one
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Overview
Description
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a benzyl group, two methyl groups, and an oxopropoxy group attached to a chromen-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the chromen-2-one core in the presence of a Lewis acid catalyst such as aluminum chloride.
Methylation: The methyl groups can be introduced through methylation reactions using methyl iodide and a strong base like sodium hydride.
Attachment of the Oxopropoxy Group: The oxopropoxy group can be attached through an esterification reaction, where the chromen-2-one derivative reacts with 2-oxopropanoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxopropoxy groups, where nucleophiles like amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amines, thiols.
Scientific Research Applications
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.
Warfarin: A well-known anticoagulant that also contains a chromen-2-one core.
4-hydroxycoumarin: Another chromen-2-one derivative with anticoagulant activity.
Uniqueness
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other chromen-2-one derivatives. Its benzyl and oxopropoxy groups may enhance its interaction with biological targets, potentially leading to novel therapeutic applications.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.
Properties
IUPAC Name |
3-benzyl-4,7-dimethyl-5-(2-oxopropoxy)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-13-9-18(24-12-14(2)22)20-15(3)17(21(23)25-19(20)10-13)11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUDXGYYEJIRRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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